

Application Notes and Protocols for Bentone in Emulsion and Suspension Stabilization

Author: BenchChem Technical Support Team. **Date:** December 2025

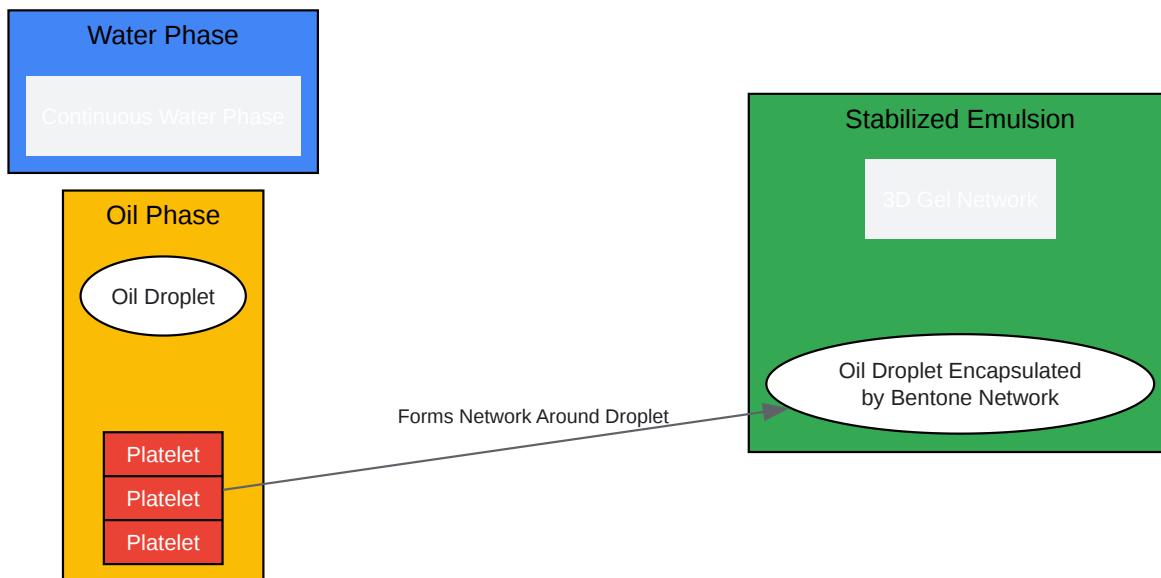
Compound of Interest

Compound Name: Bentone

Cat. No.: B1170601

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


These detailed application notes and protocols provide a comprehensive guide to utilizing **Bentone®**, a range of organoclays (organically modified bentonite/hectorite clays), for the effective stabilization of emulsions and suspensions. This document is intended for professionals in research, scientific, and drug development fields.

Introduction to Bentone and its Stabilization Mechanism

Bentone, a versatile rheology modifier, is widely employed to control viscosity and impart stability to a variety of formulations, including creams, lotions, sunscreens, and pharmaceutical suspensions.[1][2] Its primary component is an organically modified clay, typically hectorite or bentonite, which has been treated with quaternary ammonium salts to render it lipophilic.[1][2]

The stabilization mechanism of **Bentone** is primarily physical. When dispersed in the oil phase of an emulsion or the liquid medium of a suspension, the clay platelets delaminate and form a three-dimensional network structure through hydrogen bonding.[2] This "house of cards" structure physically entraps oil droplets or suspends solid particles, preventing their coalescence or sedimentation.[2] This network also imparts thixotropic properties to the formulation, meaning it has high viscosity at rest to maintain stability, but thins under shear for ease of application or pouring.[1][2]

The following diagram illustrates the general mechanism of **Bentone** in stabilizing an oil-in-water (o/w) emulsion.

[Click to download full resolution via product page](#)

Caption: General mechanism of **Bentone** stabilizing an oil droplet in an o/w emulsion.

Applications in Emulsion Stabilization

Bentone Gels, which are pre-dispersed forms of **Bentone** in various cosmetic oils and solvents, are particularly useful for stabilizing both oil-in-water (o/w) and water-in-oil (w/o) emulsions. They offer ease of use and can often be incorporated in a "cold process" manufacturing setting.[3][4]

Oil-in-Water (O/W) Emulsions

In o/w emulsions, **Bentone** is added to the oil phase to increase its viscosity and form a gel network. This network surrounds the dispersed oil droplets, preventing them from coalescing.

Example Formulation: O/W Sunscreen Cream

This formulation demonstrates the use of **Bentone** Gel® EUG V to enhance the stability and in-vitro Sun Protection Factor (SPF) of an o/w sunscreen.

Phase	Ingredient	INCI Name	% w/w
A	Bentone Gel® EUG V	Octyldodecanol, Disteardimonium Hectorite, Propylene Carbonate	3.0
Tegosoft CT	Caprylic/Capric Triglyceride	4.0	
Eutanol G	Octyldodecanol	2.5	
B	Dow Corning 345 Fluid	Cyclomethicone	10.0
Parsol MCX	Ethylhexyl Methoxycinnamate	5.5	
Multiwax W-835	Microcrystalline Wax	3.0	
C	Deionized Water	Water	63.36
Bentone® LT	Hectorite, Hydroxyethylcellulose	0.24	
D	Paratexin M	Methylparaben	0.1
Propylene Glycol	Propylene Glycol	4.0	

Experimental Protocol: O/W Sunscreen Cream Preparation

- Combine the ingredients of Phase A and heat to 75°C.
- Add Phase B to Phase A with mixing.
- In a separate vessel, mix the components of Phase C and add to Phase D. Heat this mixture to 75°C.

- Add the combined Phase A+B to the combined Phase C+D with continuous mixing.
- Cool the resulting emulsion to below 35°C while stirring.

Stability Data: O/W Sunscreen Cream

Stability testing of a similar organic sunscreen formulation demonstrated a significant improvement in emulsion stability with the inclusion of 3% **Bentone** Gel®. After one month at 40°C, the formulation without **Bentone** Gel® showed obvious phase separation, whereas the formulation with **Bentone** Gel® remained stable.[5]

The following table summarizes the effect of **Bentone** Gel® on the in-vitro SPF of various sunscreen formulations.

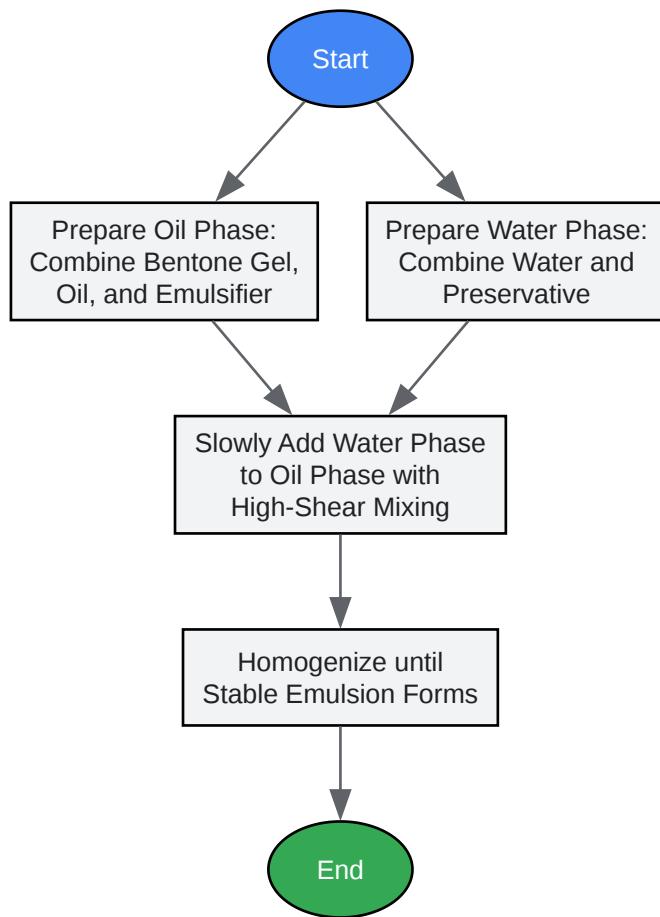
Sunscreen Type	Bentone Gel® Used	In-Vitro SPF with Bentone Gel®	In-Vitro SPF without Bentone Gel®
Organic Suncream	BENTONE GEL® EUG V	38.9	32.5
W/O Inorganic Suncream	BENTONE GEL® TN V	23.3	17.9
O/W Inorganic Suncream	BENTONE GEL® IHD V	15.5	9.4
W/O Suncream	BENTONE GEL® IPM V	44.7	41.9
Inorganic Suncream	BENTONE GEL® TN V	13.2	12.2
Organic Suncream	BENTONE GEL® TN V	30.4	26.6
Organic Suncream	BENTONE GEL® HSO V	14.2	12.8

Data sourced from Elementis Specialties publication.[6]

Water-in-Oil (W/O) Emulsions

In w/o emulsions, **Bentone** thickens the continuous oil phase, creating a stable network that suspends the dispersed water droplets and prevents them from coalescing.

Example Formulation: W/O Lotion


This formulation utilizes **Bentone** Gel® to create a stable w/o lotion.

Phase	Ingredient	% w/w
A	Bentone Gel®	5.0 - 10.0
Mineral Oil		20.0 - 30.0
Emulsifier		3.0 - 5.0
B	Deionized Water	55.0 - 72.0
Preservative	q.s.	

Experimental Protocol: W/O Lotion Preparation

- Combine the ingredients of Phase A and mix until uniform.
- In a separate vessel, prepare Phase B.
- Slowly add Phase B to Phase A with high-shear mixing until a stable emulsion is formed.

The following workflow diagram illustrates the general process for preparing a w/o emulsion using **Bentone** Gel.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a water-in-oil (w/o) emulsion stabilized with **Bentone** Gel.

Applications in Suspension Stabilization

Bentone is highly effective in preventing the settling of solid particles in liquid formulations. It is commonly used in pharmaceutical suspensions, such as calamine lotion, and in color cosmetics to suspend pigments.^[7]

Pharmaceutical Suspensions

In pharmaceutical suspensions, **Bentone** creates a structured vehicle that holds the active pharmaceutical ingredient (API) in a suspended state, ensuring dose uniformity.^[6] Its thixotropic nature allows the suspension to be easily redispersed upon shaking.^[1]

Example Formulation: Calamine Lotion

This is a classic example of a pharmaceutical suspension stabilized with bentonite.

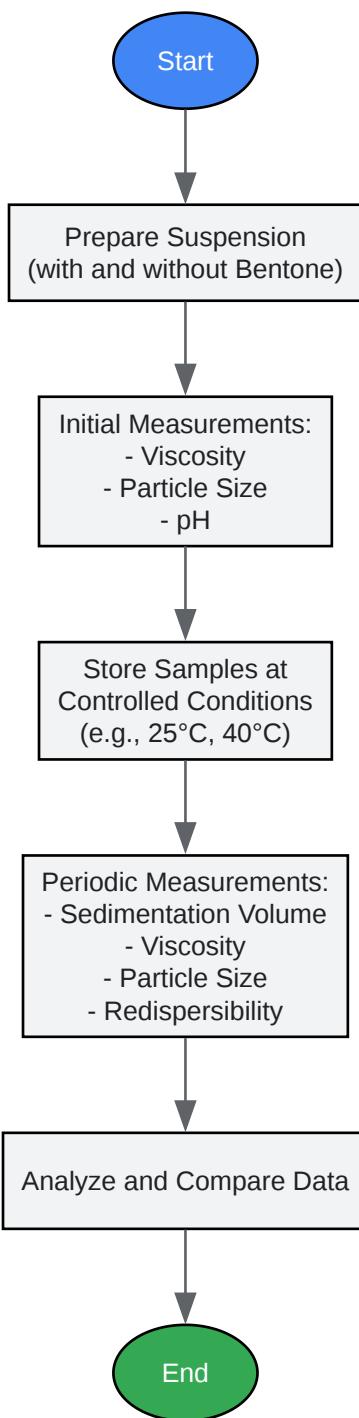
Ingredient	Quantity
Calamine Powder	33.75 g
Zinc Oxide	10 g
Bentonite	10 g
Sodium Citrate	1.25 g
Liquid Phenol	1.25 g
Glycerin	1.25 g
Rosewater	1 ml
Water	q.s. to 250 ml

Formulation adapted from a study on calamine lotion.[8]

Experimental Protocol: Calamine Lotion Preparation

- Weigh and thoroughly mix the calamine, zinc oxide, and bentonite powders in a mortar.
- Dissolve the sodium citrate in approximately 175 ml of rosewater.
- Gradually add the sodium citrate solution to the powder mixture in the mortar, triturating to form a smooth paste.
- Add the liquefied phenol and glycerin and mix well.
- Add sufficient rosewater to reach the final volume of 250 ml.
- Transfer the preparation to a suitable container and label appropriately.[8]

Stability Assessment of Suspensions


The stability of a suspension can be evaluated by measuring its sedimentation volume (F), which is the ratio of the final volume of the sediment (Vu) to the initial total volume of the

suspension (V_o). A higher sedimentation volume indicates better stability.

$$F = V_u / V_o$$

A study comparing calamine lotion prepared with 100% bentonite magma as the suspending agent reported a sedimentation volume of 0.723.[\[7\]](#)

The following diagram outlines the key steps in evaluating the stability of a pharmaceutical suspension.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating the stability of a pharmaceutical suspension.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various sources on the use of **Bentone** for stabilization.

Table 1: Recommended Use Levels of **Bentone** Gels

Application	Recommended Use Level (% w/w)
Suspensions	2.5 - 10.0[3]
Emulsions (thickening of oil phase)	3.0 - 5.0[1]
Single-phase systems (for thermostable viscosity)	10.0 - 25.0[3]

Table 2: Viscosity of Formulations with **Bentone** Gel® PTIS V

Formulation Component	Viscosity (at rest)	Flow Behavior
Neat Pentaerythrityl Tetraisostearate	Low	Nearly Newtonian[1]
Bentone Gel® PTIS V	Very High	Thixotropic[1]

Note: Viscosity of 1 Pa·s = 1,000 cP.[1]

Conclusion

Bentone and its pre-dispersed forms, **Bentone** Gels, are highly effective rheology modifiers for stabilizing a wide range of emulsion and suspension formulations. By forming a three-dimensional network, they provide excellent viscosity control, impart thixotropic properties, and prevent phase separation and sedimentation. The provided application notes and protocols offer a starting point for formulators to leverage the benefits of **Bentone** in developing stable and aesthetically pleasing products for the cosmetic and pharmaceutical industries. It is recommended to consult specific product data sheets for detailed information on individual **Bentone** grades and their compatibility with other formulation ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. petronaftco.com [petronaftco.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of montmorillonite in bentonite as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A Look at Bentonite Uses in Pharmaceuticals [iranbentoniteco.com]
- 6. cmsindustries.in [cmsindustries.in]
- 7. Calamine lotion: experimenting with a new suspending agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Bentone in Emulsion and Suspension Stabilization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170601#bentone-for-the-stabilization-of-emulsions-and-suspensions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com